molecular formula C₇H₁₄O₆ B013700 Methyl alpha-D-glucopyranoside CAS No. 97-30-3

Methyl alpha-D-glucopyranoside

Cat. No. B013700
CAS RN: 97-30-3
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-ZFYZTMLRSA-N
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Description

Synthesis Analysis

Methyl alpha-D-glucopyranoside has been synthesized through various methods, with a notable approach involving the conversion from methyl (R)- and (S)-(2-furyl)glycolates to the title compounds through a series of steps without changing the configuration of the asymmetric center. This process highlights the stereoselective synthesis, showcasing the intricate methods employed to obtain this compound (Achmatowicz & Bielski, 1977).

Molecular Structure Analysis

The molecular structure of methyl alpha-D-glucopyranoside has been analyzed through various techniques, including X-ray crystallography. These studies have provided detailed insights into the hydrogen bonding and glycosidic torsion angles, furthering our understanding of its structural characteristics (Neuman et al., 1980).

Chemical Reactions and Properties

Methyl alpha-D-glucopyranoside undergoes various chemical reactions, including epimerization under mild basic conditions, demonstrating its reactive nature and the potential for creating diverse derivatives (Allevi et al., 1989). Its interaction with proteins and enzymes has also been studied, showing its relevance in biological systems (Brewer et al., 1973).

Scientific Research Applications

  • Conformational Analysis : It's used in studies to analyze the conformational aspects of beta-linked glucobioses (Olsson, Serianni, & Stenutz, 2008).

  • Study of Glycoside Reactivity : Research has been conducted to understand how conformation affects the reactivity of glycosides, especially in glucose's highly reactive (1)C(4) conformation (McDonnell et al., 2004).

  • Bacterial Uptake Studies : Methyl alpha-D-glucopyranoside has been utilized in studies to examine how Escherichia coli K12 takes up this compound, influenced by respiration (Hernandez-Asensio, Ramírez, & del Campo, 1975).

  • Synthesis of Oligosaccharides : It plays a role in synthesizing methyl alpha-D-glucooligosaccharides using dextransucrase from Leuconostoc mesenteroides (Gómez de Segura et al., 2006).

  • Lipopolysaccharide Components Identification : Methyl alpha-D-glucopyranoside aids in the mass-spectrometric identification of Rhizobium lipopolysaccharide components (Hollingsworth, Hrabak, & Dazzo, 1986).

  • Glucose Sensing by Neuroendocrine Cells : It triggers GLP-1 secretion and electrical activity in GLUTag cells, suggesting a novel mechanism for glucose sensing (Gribble, Williams, Simpson, & Reimann, 2003).

  • Development of Antibacterial Agents : This compound shows potential as a source for developing new antibacterial agents against various pathogenic organisms (Kawsar et al., 2015).

  • Fetal Kidney Research : Its concentration in fetal rat kidneys varies and is influenced by sodium concentration (Leliévre-Pégorier & Geloso, 1980).

  • Study of Polysaccharides and Epichlorohydrin Reactions : Methyl alpha-D-glucopyranoside derivatives are model substances for understanding reactions between polysaccharides and epichlorohydrin (Holmberg, Lindberg, & Lindqvist, 1994).

  • Antibacterial and Antifungal Activity Screening : This compound has been shown to exhibit promising antibacterial and antifungal activity in in vitro screening studies against human pathogens and fungal phytopathogens (Kawsar et al., 2012).

  • Active Sugar Transport System in Kidney Epithelial Cells : Methyl alpha-D-glucopyranoside is involved in demonstrating the Na+ gradient-stimulated active sugar transport system in kidney epithelial cells (Lever, 1982).

  • Prevention of Urinary Tract Infections : Methyl alpha-D-mannopyranoside, a related compound, can prevent infection of the urinary tract in mice with Escherichia coli by blocking bacterial adherence (Aronson et al., 1979).

  • Potential in Cardiovascular Disease Treatment : Methyl 3-O-nitro-alpha-D-glucopyranoside has potential biological activity against cardiovascular diseases (Gubica et al., 2014).

  • Inhibitor Development : Methyl alpha-D-glucopyranoside derivatives might be used as potential inhibitors with antibacterial and antifungal activities for future studies (Ferdous & Kawsar, 2021).

  • Concanavalin A Binding Studies : Alpha-methyl-D-glucopyranoside binds to concanavalin A, revealing its 3-dimensional orientation relative to the transition metal site in the protein (Brewer, Sternlicht, Marcus, & Grollman, 1973).

  • Placental Transport in Malnutrition : In malnourished rats, there was a reduction in the amount of glucose and methyl alpha-D-glucopyranoside transported into the fetuses per gram of placental tissue per minute (Rosso, 1977).

  • Study on Escherichia coli Respiration : Respiration inhibits the initial rate of methyl alpha-D-glucopyranoside uptake by Escherichia coli, mediated by the energy-rich state of the membrane (Campo, Hernandez-Asensio, & Ramírez, 1975).

  • Tumor Cell Proliferation Inhibition : The glycosylated form of ergosterol peroxide, which includes methyl alpha-D-glucopyranoside, inhibits tumor cell proliferation (Bok et al., 1999).

  • Glucose Permease System in Bacteria : This compound is related to the glucose permease system in bacteria like Salmonella typhimurium and Escherichia coli, which has an exit reaction dependent on metabolic energy and a separate entrance reaction (Hoffee, Englesberg, & Lamy, 1964).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-ZFYZTMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
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DSSTOX Substance ID

DTXSID7026605
Record name Methyl alpha-D-glucopyranoside
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Molecular Weight

194.18 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS]
Record name alpha-Methylglucoside
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Product Name

Methyl alpha-D-glucopyranoside

CAS RN

97-30-3
Record name Methyl α-D-glucopyranoside
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Record name alpha-Methylglucoside
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Record name .alpha.-D-Glucopyranoside, methyl
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Record name Methyl alpha-D-glucopyranoside
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Record name Methyl α-D-glucoside
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Record name METHYL GLUCOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
533
Citations
ML Wolfrom, A Beattie… - The Journal of Organic …, 1968 - ACS Publications
Methyl-D-glucopyranoside was brought into reaction with a series of alkyl vinyl ethers in equimolar quanti-ties, under acid catalysis, and the acetals obtained were analyzed by …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
ML Wolfrom, A Beattie, SS Bhattacharjee… - The Journal of …, 1968 - ACS Publications
The use of 3, 4-dihydro-2H-pyran2 (2) as a hydroxyl blocking group in various synthetic reactions is well established. 3 It has beendetermined4 that 3, 4-di-hydro-2/f-pyran reacts …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
LA Devriese, B Pot, K Kersters, S Lauwers… - Journal of Clinical …, 1996 - Am Soc Microbiol
… The former two species were found to produce acid from methyl-alpha-D-glucopyranoside in phenol red broth, while E.faecalis strains and strains of the E.faecium species group, …
Number of citations: 83 journals.asm.org
MN KIM, HS SUNG, JS PARK… - Korean Journal of …, 1999 - pesquisa.bvsalud.org
… Use of Methyl-alpha-D-glucopyranoside Test for Species Identification of Vancomycin … We evaluated the usefulness of Methyl-alpha-D-glucopyranoside(MDG) test for accurate species …
Number of citations: 1 pesquisa.bvsalud.org
HB Sinclair - The Journal of Organic Chemistry, 1979 - ACS Publications
Action of base on the six methyl di-O-methanesulfonyl-aD-glucopyranosides gave a series of methyl anhydro-O-methanesulfonyl-aD-hexosides, which were further transformedby base …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
JH ROBINS - 1968 - search.proquest.com
CONCLUSIONS. 55 Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. iii Page EXPERIMENTAL PROCEDURES AND …
KD Liu, S Roseman - … of the National Academy of Sciences, 1983 - National Acad Sciences
Membrane vesicles from Salmonella typhimurium SB3507 were used to study the kinetics of methyl alpha-D-glucopyranoside (MeGlc) transport by the phosphoenolpyruvate: glycose …
Number of citations: 17 www.pnas.org
CL Coulter - Journal of the American Chemical Society, 1976 - ACS Publications
Methyl-D-glucopyranoside cyclic 4, 6-phosphate has an enthalpy of hydrolysis 5 kcal/mol less exothermic than that of methyl/JD-ribofuranoside cyclic 3, 5-phosphate or of cyclic …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
HM Berman, SH Kim - Acta Crystallographica Section B: Structural …, 1968 - scripts.iucr.org
The crystal structure of methyl eD-glucopyranoside, C7H1406, has been determined by application of the sign correlation procedure to the hkO projection data and by inspection of the …
Number of citations: 116 scripts.iucr.org
KP Madden, WA Bernhard - The Journal of Physical Chemistry, 1980 - ACS Publications
Upon warming single crystals of methyl-D-glucopyranoside X-irradiated at 77 K, three free radical reactions have been observed. At~ 190 K the deprotonated primary hydroxyalkyl …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk

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